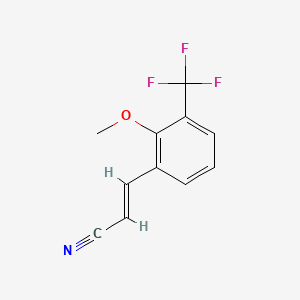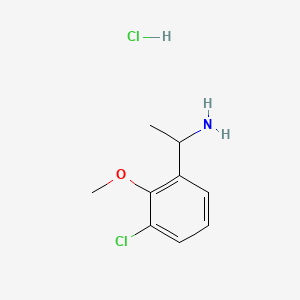
1-(1-(2-Iodophenyl)ethyl)piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2-Iodophenyl)ethyl)piperidin-4-one is an organic compound that belongs to the class of piperidinones It features a piperidine ring substituted with an iodophenyl group and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-Iodophenyl)ethyl)piperidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodoacetophenone and piperidin-4-one.
Alkylation Reaction: 2-iodoacetophenone is reacted with piperidin-4-one in the presence of a base such as potassium carbonate to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-(2-Iodophenyl)ethyl)piperidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
Substitution: Products depend on the nucleophile used, such as azides or thiols.
Applications De Recherche Scientifique
1-(1-(2-Iodophenyl)ethyl)piperidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1-(2-Iodophenyl)ethyl)piperidin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The iodophenyl group can enhance binding affinity to certain biological targets, while the piperidinone moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Iodophenyl)piperidin-2-one: Similar structure but with the iodine atom at a different position.
1-(1-(4-Iodophenyl)ethyl)piperidin-4-one: Similar structure but with the ethyl group at a different position.
Uniqueness
1-(1-(2-Iodophenyl)ethyl)piperidin-4-one is unique due to the specific positioning of the iodophenyl and ethyl groups, which can influence its chemical reactivity and biological activity. This unique structure can result in different pharmacological properties compared to its analogs.
Propriétés
IUPAC Name |
1-[1-(2-iodophenyl)ethyl]piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO/c1-10(12-4-2-3-5-13(12)14)15-8-6-11(16)7-9-15/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMIOUOFYXVNRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1I)N2CCC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














